molecular formula C25H31N3O2 B2855063 1-butyl-4-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 912914-83-1

1-butyl-4-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2855063
CAS No.: 912914-83-1
M. Wt: 405.542
InChI Key: PERAYRGBEPCVCU-UHFFFAOYSA-N
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Description

1-butyl-4-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that features a benzimidazole core linked to a pyrrolidinone ring through a propyl chain substituted with a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-4-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 3-(3-methylphenoxy)propyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with butylamine to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-butyl-4-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The methylphenoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

1-butyl-4-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-butyl-4-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also disrupt cellular processes by interacting with DNA or proteins, leading to its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

    1-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one: Similar structure but with a different substitution pattern on the phenoxy group.

    1-butyl-4-{1-[3-(3-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one: Similar structure but with an ethyl group instead of a methyl group on the phenoxy ring.

Uniqueness

1-butyl-4-{1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylphenoxy group may enhance its interaction with certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-butyl-4-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2/c1-3-4-13-27-18-20(17-24(27)29)25-26-22-11-5-6-12-23(22)28(25)14-8-15-30-21-10-7-9-19(2)16-21/h5-7,9-12,16,20H,3-4,8,13-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERAYRGBEPCVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCOC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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